![molecular formula C11H14N2O3S B228246 (5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)

(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

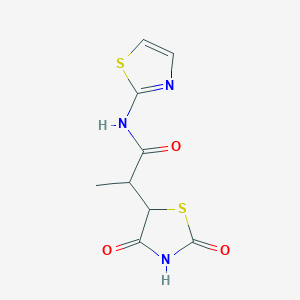

(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione, also known as thiozolidinedione (TZD), is a class of drugs that has been extensively studied for its potential therapeutic effects in various diseases, including diabetes, cancer, and neurodegenerative disorders. TZDs are known to modulate the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, inflammation, and cell differentiation.

Mécanisme D'action

TZDs exert their pharmacological effects by modulating the activity of PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. TZDs bind to the ligand-binding domain of PPARγ and induce a conformational change that allows the receptor to heterodimerize with retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs). This leads to the activation or repression of target genes, depending on the nature of the ligand and the cellular context.

Biochemical and physiological effects:

TZDs have been shown to have various biochemical and physiological effects in different tissues and organs. In adipose tissue, TZDs stimulate the differentiation of preadipocytes into mature adipocytes and increase the expression of genes involved in lipid metabolism and insulin sensitivity. In liver, TZDs reduce gluconeogenesis and increase glycogen synthesis, leading to a decrease in hepatic glucose output. In muscle, TZDs increase glucose uptake and enhance insulin signaling, leading to improved insulin sensitivity. In pancreas, TZDs promote beta-cell survival and function, leading to enhanced insulin secretion.

Avantages Et Limitations Des Expériences En Laboratoire

TZDs have several advantages for lab experiments, including their well-characterized mechanism of action, their ability to modulate gene expression in a tissue-specific manner, and their relatively low toxicity and side effects compared to other drugs. However, TZDs also have some limitations, including their potential for off-target effects, their variable potency and selectivity, and their dependence on the cellular context and genetic background of the experimental system.

Orientations Futures

The future directions for TZD research include the development of more potent and selective PPARγ ligands, the identification of novel PPARγ-independent targets of TZDs, the elucidation of the molecular mechanisms underlying the tissue-specific effects of TZDs, and the evaluation of the long-term safety and efficacy of TZDs in different patient populations. Other potential applications of TZDs include the treatment of inflammatory disorders, cardiovascular diseases, and neurodegenerative disorders. Overall, TZDs represent a promising class of drugs with diverse therapeutic potential and significant research opportunities.

Méthodes De Synthèse

The synthesis of TZDs involves the reaction of an aldehyde or ketone with a thioamide in the presence of a base. The reaction proceeds via a Knoevenagel condensation followed by a cyclization step to form the thiazolidinedione ring. Various modifications of this reaction have been reported in the literature, including the use of microwave irradiation, ultrasound, and solid-phase synthesis. The purity and yield of the final product can be improved by using different purification techniques, such as recrystallization, column chromatography, or HPLC.

Applications De Recherche Scientifique

TZDs have been extensively studied for their potential therapeutic effects in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, TZDs have been shown to improve insulin sensitivity, reduce glucose and lipid levels, and decrease inflammation. In cancer, TZDs have been reported to inhibit tumor growth and induce apoptosis in various cancer cell lines. In neurodegenerative disorders, TZDs have been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.

Propriétés

Formule moléculaire |

C11H14N2O3S |

|---|---|

Poids moléculaire |

254.31 g/mol |

Nom IUPAC |

(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C11H14N2O3S/c14-9(13-5-3-1-2-4-6-13)7-8-10(15)12-11(16)17-8/h7H,1-6H2,(H,12,15,16)/b8-7- |

Clé InChI |

PKROBNGPWUIDNP-FPLPWBNLSA-N |

SMILES isomérique |

C1CCCN(CC1)C(=O)/C=C\2/C(=O)NC(=O)S2 |

SMILES |

C1CCCN(CC1)C(=O)C=C2C(=O)NC(=O)S2 |

SMILES canonique |

C1CCCN(CC1)C(=O)C=C2C(=O)NC(=O)S2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)

![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)

![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)

acetate](/img/structure/B228245.png)

![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)